Tetrafluoroisophthalic acid
Overview
Description
Tetrafluoroisophthalic acid is a fluorinated aromatic compound known for its distinctive chemical and physical properties. It forms the basis of various advanced materials, including polymers and coordination polymers, due to its high stability and reactivity with different organic and inorganic compounds.
Synthesis Analysis
The synthesis of related compounds involves the fluorination of precursors like tetrachlorophthalic anhydride or acid derivatives using fluorinating agents such as sulfur tetrafluoride. This process yields highly fluorinated aromatic compounds which can serve as intermediates for further chemical transformations (Dmowski & Wielgat, 1987).
Molecular Structure Analysis
Molecular structure analyses of tetrafluoroisophthalic acid derivatives reveal the influence of fluorination on the aromatic ring system. The presence of fluorine atoms significantly affects the electronic distribution within the molecule, leading to unique bonding and geometric configurations that are crucial for understanding its reactivity and interactions with other molecules (Al-Terkawi et al., 2017).
Chemical Reactions and Properties
Tetrafluoroisophthalic acid and its derivatives participate in a variety of chemical reactions, forming complex structures with distinct properties. For example, they can undergo polycondensation reactions with diamines to produce poly(amide-imide-imide)s, showcasing their utility in creating high-performance polymers with excellent thermal stability and mechanical properties (Yang, Chen, & Wang, 2002).
Physical Properties Analysis
The physical properties of compounds derived from tetrafluoroisophthalic acid, such as coordination polymers, are remarkable. They exhibit significant thermal stability, making them suitable for high-temperature applications. The fluorination enhances their solvent resistance and mechanical strength, which are desirable traits in materials science and engineering (Al-Terkawi et al., 2017).
Chemical Properties Analysis
The chemical properties of tetrafluoroisophthalic acid derivatives are characterized by their reactivity towards various chemical groups. Their ability to form coordination bonds with metals leads to the synthesis of new metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Orthaber et al., 2010).
Scientific Research Applications
Synthesis of Perfluorinated Aromatic Compounds and Polymers :
- Tetrafluoroisophthalic acid has been used in the synthesis of perfluorinated aromatic model compounds and polymers. These materials have been compared with their hydrogenic analogues for thermal and thermo-oxidative stabilities. Applications include the development of compounds with improved thermal stability for various industrial uses (Buxton, Tilney-Bassett, Mobbs, Cummings, & Lynch, 1965).
Purification of Solution-Phase Combinatorial Libraries :
- A derivative, tetrafluorophthalic anhydride, has been utilized as a “Sequestration Enabling Reagent” (SER) in purifying solution-phase reactions, particularly those involving amines with electrophiles. This application highlights its role in facilitating more efficient chemical synthesis processes (Parlow, Naing, South, & Flynn, 1997).
Development of Metal-Organic Frameworks (MOFs) :
- Tetrafluoroisophthalic acid has been used in the synthesis of MOFs, particularly those involving hexanuclear Gd(III)-hydroxy clusters. These MOFs have shown significant magnetocaloric effects, indicating potential applications in magnetic cooling technologies (Wei, Wang, Zhang, Tian, & Du, 2018).
Mechanochemical Synthesis and Characterization of Coordination Polymers :
- Research involving the mechanochemical synthesis of Ba-based coordination polymers using tetrafluoroisophthalic acid has been conducted. These studies provide insights into the synthesis and properties of coordination polymers, which have potential applications in various fields, including catalysis and material science (Al-Terkawi, Scholz, Emmerling, & Kemnitz, 2018).
Study of Difluoromethylation and Trifluoromethylation Reagents :
- Tetrafluoroisophthalic acid and its derivatives have been studied for their role as difluoromethylation and trifluoromethylation reagents. These studies have implications for the design of novel functional materials and drug candidates (Zhang, Chen, Guo, Xiao, & Gu, 2014).
Investigation of Polymerization and Simulation of Copoly(ester–amide)s :
- Studies on the polymerization and Monte Carlo simulation of copoly(ester–amide)s containing tetrafluoroisophthalic acid provide insights into the formation of mesophase and crystal texture in polymers. Such research is crucial for understanding and optimizing the properties of advanced polymer materials (Teoh, Chung, Schiraldi, & Cheng, 2005).
Synthesis and NMR Study of Metacyclophane :
- The synthesis of metacyclophane starting from tetrafluoroisophthalic acid has been achieved. This study contributes to the field of organic synthesis and NMR spectroscopy, offering valuable information for the development of novel organic compounds (Tsuzuki, Kamio, Fujimoto, Mimura, Matsumoto, Tsukinoki, Mataka, Yonemitsu, & Tashiro, 1993).
Safety And Hazards
Tetrafluoroisophthalic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing suitable protective equipment, and washing hands and face thoroughly after handling .
properties
IUPAC Name |
2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRIMKUYGUHAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)C(=O)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304994 | |
Record name | Tetrafluoroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluoroisophthalic acid | |
CAS RN |
1551-39-9 | |
Record name | 1551-39-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrafluoroisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrafluoroisophthalic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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